

Technical Guide: Rizatriptan EP Impurity F (CAS 160194-39-8)

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	<i>Des(dimethylamino)hydroxyrizatriptan</i>
CAS No.:	<i>160194-39-8</i>
Cat. No.:	<i>B1589140</i>

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A Comprehensive Analysis for Drug Development Professionals

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Foreword: This document provides an in-depth technical overview of 2-[5-(1H-1,2,4-Triazol-1-ylmethyl)-1H-indol-3-yl]ethanol, a known impurity of the anti-migraine drug Rizatriptan, identified under the CAS number 160194-39-8 and commonly referred to as Rizatriptan EP Impurity F. The user-provided name "**Des(dimethylamino)hydroxyrizatriptan**" appears to be a descriptive misnomer, as the official chemical name and structure do not contain a hydroxyl group in place of the dimethylamino group on the ethylamine side chain of Rizatriptan. Instead, this impurity is characterized by the replacement of the dimethylaminoethyl side chain with a hydroxyethyl group. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its chemical properties, potential synthesis, analytical characterization, and its significance as a pharmaceutical impurity.

Compound Identification and Physicochemical Properties

Rizatriptan EP Impurity F is a critical reference standard in the quality control of Rizatriptan manufacturing.^[1] Its accurate identification and quantification are essential to ensure the safety and efficacy of the final drug product.

Property	Value	Source
CAS Number	160194-39-8	[1][2]
IUPAC Name	2-[5-(1H-1,2,4-Triazol-1-ylmethyl)-1H-indol-3-yl]ethanol	[3]
Synonyms	Rizatriptan EP Impurity F, 2-(5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-indol-3-yl)ethanol-1-ol	[1][2]
Molecular Formula	C ₁₃ H ₁₄ N ₄ O	[3]
Molecular Weight	242.28 g/mol	[3]
Appearance	Likely a white to off-white solid (inferred)	
Storage	2-8°C Refrigerator	[2]

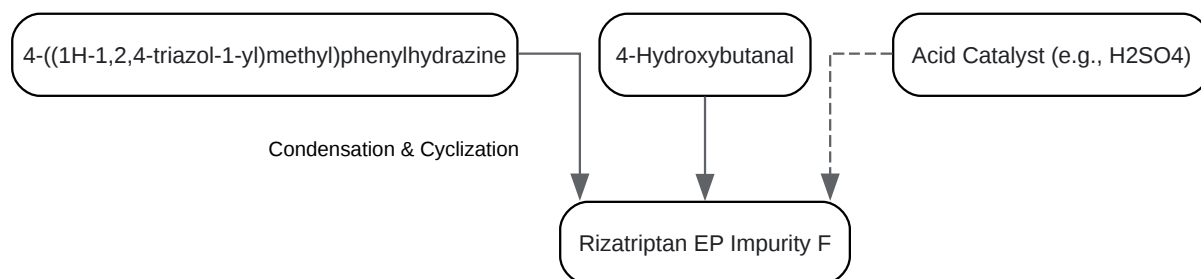
Potential Synthesis Pathways

While specific synthesis routes for Rizatriptan EP Impurity F are not extensively published, a plausible pathway can be inferred from established methods for synthesizing indole derivatives and the known synthesis of Rizatriptan itself.^{[4][5]} The core of the synthesis would involve the construction of the substituted indole ring followed by the introduction of the hydroxyethyl group at the C3 position.

A logical retrosynthetic analysis suggests two primary approaches:

2.1. Fischer Indole Synthesis Approach

This classic method for indole synthesis can be adapted to produce the tryptophol core of the impurity.[6]



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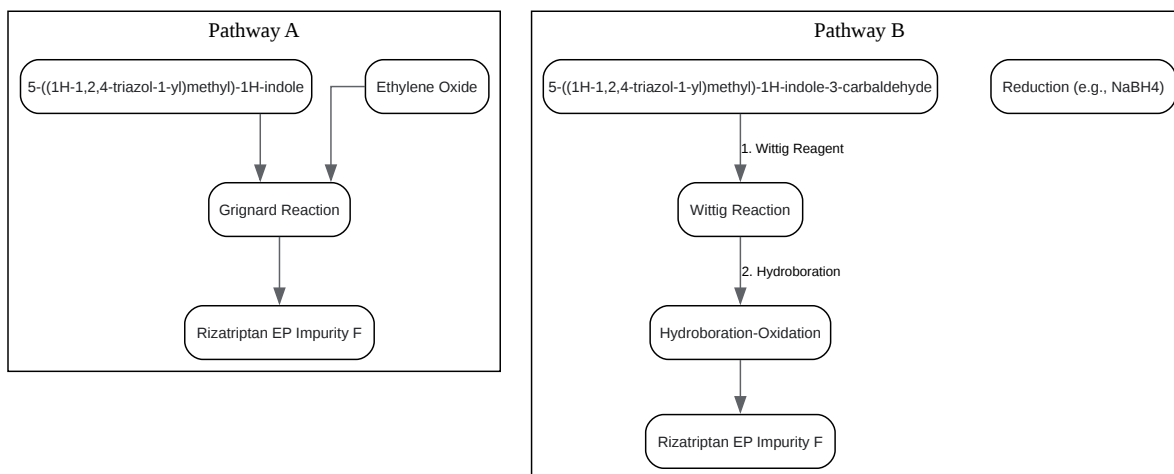
Caption: Fischer Indole Synthesis for Rizatriptan EP Impurity F.

Experimental Rationale:

- **Hydrazine Formation:** The synthesis would commence with the appropriate substituted phenylhydrazine, in this case, 4-((1H-1,2,4-triazol-1-yl)methyl)phenylhydrazine. This intermediate is a known precursor in some Rizatriptan synthesis routes.[7]
- **Condensation:** The phenylhydrazine is reacted with a suitable carbonyl compound, 4-hydroxybutanal, to form a phenylhydrazone.
- **Cyclization:** The resulting phenylhydrazone undergoes acid-catalyzed cyclization, followed by aromatization, to yield the desired indole ring with the hydroxyethyl side chain at the C3 position.

2.2. Indole Alkylation/Functionalization Approach

An alternative strategy involves starting with a pre-formed indole ring and introducing the necessary substituents.



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Caption: Alternative synthetic strategies for Rizatriptan EP Impurity F.

Experimental Rationale:

- **Pathway A (Direct Alkylation):** This involves the reaction of the magnesium salt of 5-((1H-1,2,4-triazol-1-yl)methyl)-1H-indole with ethylene oxide. This approach directly introduces the hydroxyethyl group at the C3 position.
- **Pathway B (Functional Group Interconversion):** This multi-step approach starts with a C3-functionalized indole. A Wittig reaction on the corresponding aldehyde would introduce a vinyl group, which can then be converted to a primary alcohol via hydroboration-oxidation.

Analytical Characterization and Quality Control

As a known impurity, the development of robust analytical methods for the detection and quantification of Rizatriptan EP Impurity F is paramount. High-Performance Liquid

Chromatography (HPLC) is the most common technique for analyzing Rizatriptan and its related substances.[8][9]

3.1. Proposed HPLC Method

A stability-indicating reverse-phase HPLC (RP-HPLC) method, similar to those used for Rizatriptan benzoate, would be suitable.[10]

Parameter	Recommended Condition	Rationale
Column	C18 (e.g., 250 mm x 4.6 mm, 5 μ m)	Provides good separation for polar and non-polar compounds.
Mobile Phase	Gradient of aqueous buffer (e.g., phosphate buffer, pH 3.5-5.0) and an organic modifier (e.g., methanol or acetonitrile)	Allows for the elution of compounds with a range of polarities.[9]
Flow Rate	1.0 mL/min	A standard flow rate for analytical HPLC.
Detection	UV at 225 nm or 280 nm	Rizatriptan and its indole-containing impurities have strong UV absorbance in this range.[8][9]
Column Temperature	Ambient or controlled at 25-30°C	Ensures reproducible retention times.

3.2. Method Validation

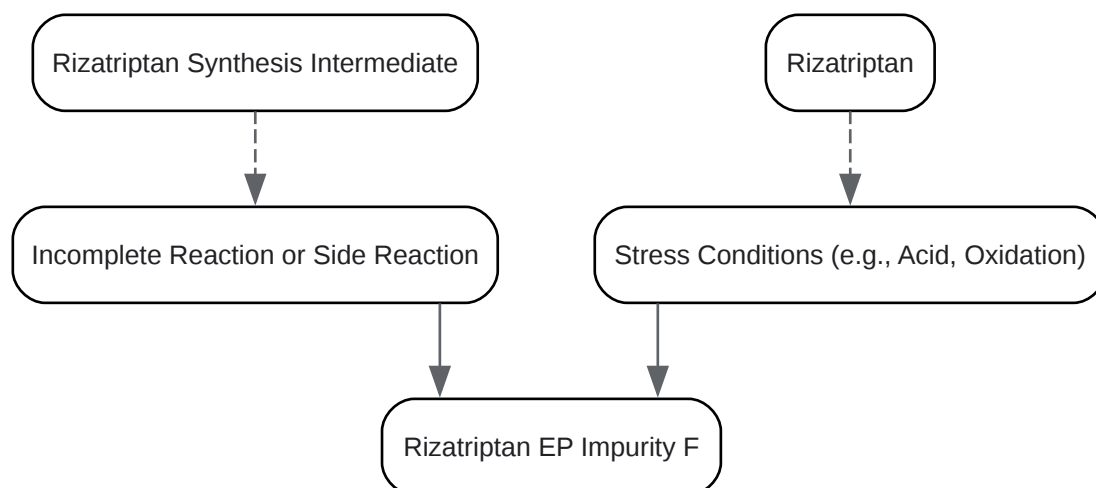
The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[11] Key validation parameters include:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of other components, including the active pharmaceutical ingredient (API), other impurities, and degradation products. This is often demonstrated through forced degradation studies.[9]

- **Linearity:** The ability to obtain test results that are directly proportional to the concentration of the analyte.
- **Accuracy:** The closeness of the test results to the true value.
- **Precision:** The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
- **Limit of Detection (LOD) and Limit of Quantitation (LOQ):** The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

Formation and Degradation

Rizatriptan EP Impurity F can be formed during the synthesis of Rizatriptan or as a degradation product. Forced degradation studies on Rizatriptan benzoate have shown that it is susceptible to degradation under acidic and oxidative conditions.[10] While the primary degradation pathways often involve the dimethylamino group, the formation of a tryptophol derivative is plausible under certain conditions.



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Caption: Potential formation pathways of Rizatriptan EP Impurity F.

Pharmacological and Toxicological Significance

As a pharmaceutical impurity, Rizatriptan EP Impurity F is not expected to have therapeutic benefits. The primary concern is its potential toxicity. According to ICH guidelines, impurities in new drug substances must be identified and qualified.[12]

5.1. Inferred Pharmacological Activity

Rizatriptan is a selective agonist for the 5-HT_{1B} and 5-HT_{1D} receptors.[13] The dimethylaminoethyl side chain is crucial for this activity. The replacement of this group with a hydroxyethyl group in Rizatriptan EP Impurity F is likely to significantly reduce or eliminate its affinity for these receptors. However, without specific pharmacological data, this remains a well-founded assumption based on structure-activity relationships of triptans.

5.2. Toxicological Considerations

The toxicological profile of Rizatriptan EP Impurity F has not been publicly documented. Regulatory bodies like the FDA and EMA require that impurities above a certain threshold be evaluated for safety.[14] This often involves a battery of genotoxicity and general toxicity studies.[15] Given the structural similarity to the parent drug, a key consideration would be whether this impurity shares any of the known toxicological pathways of Rizatriptan or introduces new ones. The primary metabolism of Rizatriptan occurs via monoamine oxidase-A (MAO-A).[16] The hydroxyethyl group of the impurity would likely be metabolized through different pathways, such as oxidation to the corresponding carboxylic acid or conjugation.

Conclusion

Rizatriptan EP Impurity F (CAS 160194-39-8) is a significant related substance in the manufacturing of Rizatriptan. A thorough understanding of its chemical properties, potential synthetic origins, and appropriate analytical control strategies is essential for ensuring the quality, safety, and regulatory compliance of the final drug product. While direct pharmacological and toxicological data are scarce, its potential impact can be inferred from its structure and the established knowledge of the parent drug, Rizatriptan. This guide provides a foundational framework for researchers and drug development professionals to address the challenges associated with this impurity.

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- [To cite this document: BenchChem. \[Technical Guide: Rizatriptan EP Impurity F \(CAS 160194-39-8\)\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1589140/docs#technical-guide-rizatriptan-ep-impurity-f-cas-160194-39-8\]](#)

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